Product packaging for beta-Sitosteryl ferulate(Cat. No.:CAS No. 4952-28-7)

beta-Sitosteryl ferulate

Cat. No.: B3433649
CAS No.: 4952-28-7
M. Wt: 590.9 g/mol
InChI Key: ROUSJNZGMHNWOS-OJJOFZOASA-N
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Description

Beta-Sitosteryl Ferulate ( 4952-28-7), also known as phytosterol ferulate, is a plant sterol ester that combines a beta-sitosterol moiety with ferulic acid . This compound is a key component of oryzanol, found naturally in rice bran, corn, wheat, and other grains, though in quantitatively low amounts . With a molecular formula of C39H58O4 and a molecular weight of 590.89, it is a solid substance at room temperature . Recent scientific investigations highlight its significant potential as a lipid-lowering dietary supplement . In vivo studies using C57BL/6J mouse models fed a high-fat diet demonstrated that dietary supplementation with this compound significantly reduced plasma total cholesterol, triacylglycerols, and non-high-density lipoprotein cholesterol . These hypocholesterolemic effects are linked to its ability to reduce intestinal cholesterol absorption. The proposed mechanism suggests that this compound, and phytosterols in general, compete with dietary cholesterol for incorporation into mixed micelles via the Niemann-Pick C1-Like 1 (NPC1L1) protein pathway in the intestines . This competition leads to reduced cholesterol uptake, prompting the liver to increase clearance of LDL cholesterol from the bloodstream, thereby lowering circulating levels . Beyond its cardiovascular applications, this compound is also a compound of interest in oncological research. As a major phytosterol, its parent compound, beta-sitosterol, has demonstrated bioactive properties in preclinical studies, showing potential in preventing cancer and diabetes through mechanisms that may include the induction of apoptosis and cell cycle arrest . This makes this compound a valuable reagent for studying metabolic syndrome, cardiovascular health, and cancer pathophysiology. Efficient synthetic routes, such as those using acidic ionic liquids as catalysts, have been developed to produce this compound with high conversion rates and selectivity, facilitating its availability for research purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H58O4 B3433649 beta-Sitosteryl ferulate CAS No. 4952-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H58O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h10-11,13,17-18,23,25-26,28,30-34,40H,8-9,12,14-16,19-22,24H2,1-7H3/b18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUSJNZGMHNWOS-OJJOFZOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H58O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872335
Record name trans-Sitosteryl ferulate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Feruloyl-beta-sitosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041146
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

286011-30-1, 4952-28-7
Record name beta-Sitosteryl ferulate
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Record name trans-Sitosteryl ferulate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stigmast-5-en-3-ol, 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate, (3β)
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Record name .BETA.-SITOSTERYL FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OLS68TN65
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Record name Feruloyl-beta-sitosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041146
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 °C
Record name Feruloyl-beta-sitosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041146
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Distribution of Beta Sitosteryl Ferulate

Presence as a Constituent of γ-Oryzanol

Comparative Abundance with Other Steryl Ferulates

Within the γ-oryzanol complex, beta-sitosteryl ferulate is considered a minor constituent. The predominant components are typically cycloartenyl ferulate and 24-methylenecycloartanyl ferulate. thaiscience.info Research indicates that sitosteryl ferulate constitutes approximately 5-10% of the total steryl ferulates found in γ-oryzanol.

Below is a comparative look at the abundance of the major steryl ferulates found in a sample of cold-pressed rice bran oil.

Composition of Major Steryl Ferulates in Cold-Pressed Rice Bran Oil

Steryl Ferulate CompoundConcentration (% w/w)
24-Methylenecycloartanyl ferulate0.87 ± 0.13
Cycloartenyl ferulate0.53 ± 0.08
Campesteryl ferulate0.45 ± 0.06
This compound0.31 ± 0.11

Distribution Across Botanical Sources

The occurrence of this compound is not limited to rice. It has been identified in other staple grains, and the widespread presence of its precursor, beta-sitosterol (B1209924), suggests a broader distribution throughout the plant kingdom.

Cereals (e.g., Wheat, Rye, Corn)

This compound has been identified in the oils derived from the bran of several major cereals, including wheat, rye, and corn. In wheat bran oil, its concentration has been quantified at 0.16 ± 0.01%. In corn, this compound is present as a minor component, constituting between 2-14% of the total steryl ferulates. While its presence in rye bran is confirmed, specific quantitative data on its abundance is not as readily available. The bran fractions of these cereals are consistently the richest sources of steryl ferulates.

Occurrence of this compound in Various Cereals

Cereal SourceThis compound ContentNote
Rice (Oryza sativa) - Bran Oil0.31 ± 0.11% w/wA constituent of γ-oryzanol.
Wheat (Triticum aestivum) - Bran Oil0.16 ± 0.01% w/wConcentrated in the bran fraction.
Corn (Zea mays)2-14% of total steryl ferulatesConsidered a minor steryl ferulate in corn.
Rye (Secale cereale) - BranPresentSpecific quantification is not widely documented.

Other Plant Families and Species

While the ferulic acid ester, this compound, is most thoroughly documented in the Poaceae family (cereals), its parent sterol, beta-sitosterol, is one of the most abundant phytosterols (B1254722) in the plant kingdom. researchgate.net Beta-sitosterol is found in a wide variety of plant-based foods, including vegetable oils, nuts (such as macadamia, hazelnuts, and walnuts), seeds (like sesame and sunflower), and avocados. fitaudit.com The broad distribution of beta-sitosterol suggests the potential for the formation of this compound in other plant species where ferulic acid is also present, although extensive research outside of cereals is limited.

Biosynthesis of Beta Sitosteryl Ferulate

Precursor Pathways and Enzymatic Conversion

The biosynthesis is contingent on the availability of its two core components, β-sitosterol and ferulic acid, each originating from complex, highly regulated metabolic cascades.

The journey to β-sitosterol, a prominent plant sterol, begins with the isoprenoid pathway. The synthesis can be segmented into three main stages: the creation of the isoprene (B109036) unit, the formation of squalene (B77637), and the subsequent cyclization and modification to form β-sitosterol.

Isoprenoid Precursor Formation : Plants produce the basic five-carbon building block, isopentenyl diphosphate (B83284) (IPP), through two primary pathways. The mevalonate (B85504) (MVA) pathway operates in the cytosol, while the methylerythritol 4-phosphate (MEP) or deoxyxylulose-5-phosphate (DXP) pathway occurs in the plastids. Current time information in Grad Rijeka, HR. For phytosterol synthesis, the cytosolic MVA pathway is generally preferred in vascular plants. Current time information in Grad Rijeka, HR.

Squalene Synthesis : Two molecules of farnesyl diphosphate (FPP), which are themselves formed from the condensation of IPP and its isomer dimethylallyl diphosphate (DMAPP), are joined in a head-to-head condensation to form squalene. nih.govtandfonline.com This reaction is catalyzed by the enzyme squalene synthase, which is associated with the endoplasmic reticulum. nih.gov

Post-Squalene Pathway to β-Sitosterol : This stage involves a series of enzymatic reactions that convert the linear squalene molecule into the complex tetracyclic structure of β-sitosterol. researchgate.net

Cyclization : Squalene is first oxidized to (3S)-2,3-oxidosqualene by squalene epoxidase. frontiersin.org In plants, this intermediate is then cyclized by cycloartenol (B190886) synthase (CAS) to form cycloartenol, the first cyclic precursor in the phytosterol pathway. researchgate.netfrontiersin.org This is a key divergence from fungal and animal sterol synthesis, which proceeds via lanosterol. nih.govfrontiersin.org

Modification and Alkylation : Cycloartenol undergoes a series of modifications, including demethylations at the C4 and C14 positions and alkylation at the C24 position of the side chain. tandfonline.comresearchgate.net The alkylation is a critical step for the diversity of plant sterols and is catalyzed by sterol C24-methyltransferase (SMT). researchgate.net SMT1 catalyzes the first methylation, converting cycloartenol to 24-methylene cycloartenol. researchgate.net Subsequent reactions, including those catalyzed by SMT2, lead to the formation of the ethyl group characteristic of β-sitosterol. researchgate.net

Table 1: Key Enzymes in the Biosynthesis of β-Sitosterol from Squalene

EnzymeAbbreviationFunction
Squalene SynthaseSQSCatalyzes the condensation of two farnesyl diphosphate molecules to form squalene. nih.gov
Squalene Epoxidase / MonooxygenaseSQEOxidizes squalene to 2,3-oxidosqualene (B107256). researchgate.netfrontiersin.org
Cycloartenol SynthaseCASCyclizes 2,3-oxidosqualene to cycloartenol, the committed precursor for phytosterols (B1254722). researchgate.net
Sterol C24-MethyltransferaseSMTCatalyzes the methylation of the sterol side chain, essential for forming campesterol (B1663852) and β-sitosterol. researchgate.net
Sterol Side-Chain ReductaseSSRInvolved in the reduction of the sterol side chain during the formation of campesterol and β-sitosterol. researchgate.net
Sterol C-22 DesaturaseCYP710ACan convert β-sitosterol to stigmasterol, thus influencing the available pool of β-sitosterol. researchgate.net

Ferulic acid is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. The final step in the formation of beta-sitosteryl ferulate is the esterification of the 3-hydroxyl group of β-sitosterol with the carboxyl group of ferulic acid.

While the precise enzyme responsible for creating the steryl ferulate ester bond in many plants is not definitively characterized, research points towards a class of enzymes known as acyl-CoA-dependent acyltransferases. plos.org Specifically, enzymes from the BAHD family are known to catalyze the formation of various hydroxycinnamic acid esters. nih.govfrontiersin.org These enzymes utilize an activated ferulic acid molecule, typically feruloyl-CoA, as the acyl donor and transfer it to an acceptor molecule—in this case, β-sitosterol. nih.govresearchgate.net Although a sterol O-acyltransferase has been implicated in steryl ferulate biosynthesis in Arabidopsis thaliana, the specific enzymes have yet to be fully identified and characterized in key crop plants like rice. plos.org

Genetic and Enzymatic Modulators of this compound Accumulation

The accumulation of this compound is regulated by the expression of genes encoding key biosynthetic enzymes and by the activity of these enzymes. Since this compound is a major component of the mixture known as γ-oryzanol in rice, studies on γ-oryzanol provide significant insights into the regulation of its constituents.

Genome-wide association studies (GWAS) in rice have identified numerous genetic loci and candidate genes associated with variations in γ-oryzanol content. researchgate.netnih.gov These studies suggest that the regulation is complex and polygenic. Key modulators include:

Sterol Biosynthesis Enzymes : The expression levels of genes like CAS and SMT directly control the supply of the β-sitosterol precursor, thereby influencing the rate of final product synthesis. researchgate.net

Acyltransferases : The availability and substrate specificity of the BAHD acyltransferase responsible for the final esterification step is a critical control point. Different members of the BAHD family show distinct expression patterns and substrate preferences, which could explain variations in steryl ferulate profiles between different tissues and species. nih.govoup.com

Environmental and Developmental Influences on Biosynthetic Profiles

The production of this compound is not static but is dynamically influenced by the plant's developmental stage and external environmental conditions. These factors can alter gene expression and enzyme activity, leading to changes in the accumulation of the compound.

Developmental Influences : The concentration of γ-oryzanol and its components, including this compound, changes throughout the life of the plant, particularly during grain development. In rice, γ-oryzanol content typically increases continuously during grain filling, reaching a peak at maturity. plos.orgmdpi.com Studies on corn have shown that the content of ferulate-phytosterol esters is highest in the aleurone cells and that the accumulation of steryl esters reaches a maximum during the late stages of kernel growth. researchgate.net The expression of different sterol acyltransferases can also vary significantly between plant organs (leaves, roots, fruits) and during developmental processes like fruit ripening and leaf senescence, indicating tissue-specific roles and regulation. frontiersin.orgnih.gov

Environmental Influences : Abiotic stresses are known to trigger the accumulation of secondary metabolites as part of the plant's defense and adaptation mechanisms.

Water Stress : Alternate wetting and drying (AWD) irrigation has been shown to enhance total γ-oryzanol content in some rice cultivars, suggesting that moderate water stress can stimulate the biosynthetic pathway. researchgate.net

Temperature and Salinity : Extreme temperatures and high salinity can significantly alter the content of phytosterols. researchgate.netnih.gov For example, salt stress can lead to an increase in the ratio of sterols to phospholipids (B1166683) in cell membranes, which may divert precursors from the steryl ferulate pathway. researchgate.net

Light : Light intensity can affect the biosynthesis of β-sitosterol. In the desert plant Calotropis procera, β-sitosterol accumulation was high at dawn and decreased dramatically at midday in well-watered plants, a change correlated with the expression of the SMT2 gene. researchgate.net

Research indicates that the growing environment can have a greater effect on γ-oryzanol levels than the specific plant genotype, highlighting the strong influence of external factors on the accumulation of these compounds. researchgate.netcmu.ac.th

Table 2: Influence of Select Factors on Steryl Ferulate and Precursor Accumulation

FactorInfluenceObserved Effect
Development Grain MaturationTotal γ-oryzanol content generally increases throughout grain development in rice. plos.org
Development Tissue TypeFerulate ester content and composition vary significantly between leaves, roots, and other tissues. nih.gov
Environment Water AvailabilityAlternate Wetting and Drying (AWD) can increase total γ-oryzanol in certain rice varieties. researchgate.net
Environment SalinityHigh salt concentrations can alter the content of β-sitosterol and other phytosterols. researchgate.net
Environment TemperatureExtreme temperatures affect sterol content, which can influence cold and heat tolerance. nih.gov

Mechanistic Investigations of Biological Activities of Beta Sitosteryl Ferulate

Mechanisms of Antioxidant Action

Beta-sitosteryl ferulate exhibits its antioxidant properties through a variety of mechanisms, primarily centered on its ability to neutralize harmful free radicals and mitigate oxidative stress within cellular environments.

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

Research has demonstrated that this compound possesses potent free radical scavenging activity. In studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, this compound has shown strong scavenging capabilities, which are comparable to those of alpha-tocopherol. This activity is largely attributed to the ferulic acid moiety of the molecule. The phenolic hydroxyl group on the ferulic acid portion of the compound is the active unit responsible for this radical scavenging effect. Studies have confirmed that all major constituents of γ-oryzanol, including this compound, display scavenging activity for DPPH radicals, and this activity is nearly identical to that of ferulic acid itself.

Compound DPPH Radical Scavenging Activity Reference Compound
This compoundStrongα-tocopherol
Ferulic acidStrongNot specified

This table summarizes the reported DPPH radical scavenging activity of this compound and its active component, ferulic acid.

Suppression of Intracellular Reactive Oxygen Species (ROS) in Cellular Models (e.g., HT-29 cells)

In addition to its direct free radical scavenging abilities in chemical assays, this compound has been shown to effectively suppress the generation of intracellular reactive oxygen species (ROS) in cellular models. Specifically, in studies involving the human colon adenocarcinoma cell line, HT-29, this compound demonstrated the ability to reduce intracellular ROS levels. This effect was found to be similar to that of well-known antioxidants such as α-tocopherol and N-acetylcysteine. The suppression of spontaneous intracellular ROS by this compound highlights its protective role against oxidative stress at a cellular level.

Cell Line Effect of this compound Comparison Compounds
HT-29Suppression of intracellular ROSα-tocopherol, N-acetylcysteine

This table illustrates the effect of this compound on intracellular ROS levels in the HT-29 human colon cancer cell line.

Anti-Lipid Peroxidation Effects

This compound also exerts a protective effect against lipid peroxidation, a detrimental process where free radicals attack lipids, leading to cellular damage. Assays, such as those measuring thiobarbituric acid-reactive substances (TBARS), have indicated that phytosteryl ferulates, including this compound, have strong anti-lipid peroxidation activity, comparable to that of alpha-tocopherol. This suggests that this compound can help maintain the integrity of cellular membranes by preventing oxidative damage to their lipid components.

Modulatory Effects on Inflammatory Pathways

This compound has been shown to modulate key inflammatory pathways, thereby contributing to its anti-inflammatory properties. These effects are primarily mediated through the inhibition of critical transcription factors and the downregulation of pro-inflammatory enzymes.

Inhibition of Nuclear Factor-κB (NF-κB) Activation

A significant mechanism underlying the anti-inflammatory action of this compound is its ability to inhibit the activation of Nuclear Factor-κB (NF-κB). NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. Research has shown that this compound, along with other phytosteryl ferulates, significantly inhibits NF-κB activity. This has been demonstrated by measuring the translocation of the NF-κB p65 subunit in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. By preventing the activation of NF-κB, this compound can effectively block the downstream cascade of inflammatory events.

Down-regulation of Inflammatory Enzyme Expression (e.g., COX-2, iNOS)

While direct studies on this compound's effect on COX-2 and iNOS are limited, research on closely related phytosteryl ferulates, such as cycloartenyl ferulate, provides strong evidence for this mechanism. Cycloartenyl ferulate, another major component of γ-oryzanol, has been shown to inhibit the mRNA expression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages. This downregulation of inflammatory enzyme expression is linked to the suppression of NF-κB. Given that NF-κB is a key regulator of both iNOS and COX-2 gene expression, the inhibition of NF-κB activation by phytosteryl ferulates like this compound is expected to lead to a decrease in the production of these pro-inflammatory enzymes.

Compound Effect on Inflammatory Enzymes Cell Model
Cycloartenyl ferulate (related compound)Inhibition of iNOS and COX-2 mRNA expressionRAW 264.7 macrophages

This table shows the effect of a structurally similar compound, cycloartenyl ferulate, on the expression of key inflammatory enzymes.

Attenuation of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

This compound, a key component of γ-oryzanol, has been implicated in the downregulation of pro-inflammatory cytokines, which are critical mediators of inflammatory responses. Studies focusing on the broader mixture of phytosteryl ferulates, including this compound, have demonstrated a marked inhibition of these inflammatory molecules. In mouse models of colitis, administration of γ-oryzanol, which contains this compound, led to a significant reduction in the levels of pro-inflammatory cytokines in the inflamed tissues.

Studies in Cellular and In Vivo Animal Models of Inflammation (e.g., DSS-induced colitis in mice)

The anti-inflammatory properties of phytosteryl ferulates, including this compound, have been substantially validated in preclinical models of inflammation, particularly in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, a widely used model for inflammatory bowel disease (IBD).

In these studies, oral administration of γ-oryzanol, a mixture containing this compound, markedly ameliorated the clinical and pathological signs of colitis. researchgate.netnih.gov Mice treated with γ-oryzanol exhibited significant improvements across several key inflammatory parameters compared to untreated DSS-exposed mice. researchgate.net These improvements included a reduction in the Disease Activity Index (DAI), which scores weight loss, stool consistency, and bleeding. researchgate.net

Histopathological examination of the colon tissue revealed that γ-oryzanol treatment reduced mucosal damage, decreased the infiltration of inflammatory cells (such as macrophages and lymphocytes), and helped preserve the structural integrity of the colonic crypts. researchgate.net Furthermore, the treatment inhibited the shortening of the colon, a characteristic macroscopic indicator of inflammation in this model. researchgate.net The anti-inflammatory effects are thought to be mediated, at least in part, by the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammatory gene expression. researchgate.net Studies on β-sitosterol, a component of this compound, also show significant attenuation of DSS-induced colitis, further supporting the anti-inflammatory role of this molecular class in vivo. ecronicon.net

Table 1: Effects of γ-Oryzanol (containing this compound) in DSS-Induced Colitis Mouse Model
ParameterObservation in DSS-Treated GroupEffect of γ-Oryzanol TreatmentReference
Disease Activity Index (DAI)Significantly IncreasedSignificantly Reduced researchgate.net
Histopathology ScoreSevere Mucosal DamageReduced Damage & Inflammation researchgate.net
Colon LengthSignificant ShorteningInhibited Shortening researchgate.net
Pro-inflammatory CytokinesIncreased LevelsSignificantly Reduced researchgate.net
NF-κB ActivationIncreased Nuclear TranslocationInhibited researchgate.net

Influence on Lipid Metabolism Regulation

This compound and its parent compounds influence lipid metabolism through several mechanisms, primarily centered on modulating cholesterol absorption and interacting with enzymes involved in lipid synthesis.

Modulation of Cholesterol Absorption Mechanisms in Intestinal Models

The primary mechanism by which this compound influences lipid metabolism is through the modulation of cholesterol absorption in the intestine. This action is largely attributed to its β-sitosterol moiety. Phytosterols (B1254722), being structurally similar to cholesterol, compete with dietary and biliary cholesterol for incorporation into micelles, which are essential for transporting lipids to the surface of intestinal cells (enterocytes).

By displacing cholesterol from these micelles, β-sitosterol effectively reduces the amount of cholesterol available for absorption. Studies have shown that the presence of sitosterol (B1666911) limits the efficiency of cholesterol transfer from micelles to the brush border membrane of the intestine.

Interaction with Enzymes Involved in Lipid Biosynthesis (e.g., HMG-CoA Reductase in silico)

The interaction of this compound with key enzymes in lipid biosynthesis has been explored through computational, or in silico, studies. A primary target of interest is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol synthesis pathway.

Table 2: In Silico Docking Results of Oryzanol Analogs with HMG-CoA Reductase
CompoundPredicted Free Binding Energy (kcal/mol)Predicted Inhibition Constant (mM)Reference
Ergosteryl-ferulate-4.170.88 nih.gov

Effects on Cellular Lipid Profiles in Preclinical Models

In preclinical animal models, the administration of phytosterols, including β-sitosterol (a component of this compound), has been shown to favorably alter cellular lipid profiles, particularly in the context of diet-induced metabolic disorders.

Studies on bovine mammary epithelial cells have also shown that β-sitosterol can alleviate the inhibitory effect of LPS on fat synthesis-related genes, suggesting a protective role in maintaining normal lipid synthesis during inflammatory stress. This indicates that beyond simply blocking absorption, the compound can influence cellular pathways that regulate lipid handling and storage.

Investigation of Antiviral Potential

The antiviral potential of this compound has been investigated primarily through in silico molecular docking studies, which predict the binding affinity of a compound to a specific molecular target. These studies have identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). researchgate.netecronicon.net

Mpro is a crucial enzyme for the replication of the SARS-CoV-2 virus, making it a key target for antiviral drug development. researchgate.net Molecular docking simulations have reported a promising binding energy for this compound to the Mpro active site, with a calculated value of -7.8 kcal/mol. researchgate.netecronicon.net The simulations suggest that the compound can form hydrogen bonds with key amino acid residues within the protease's active site, including the catalytic residue His41. researchgate.net This predicted interaction implies that this compound could potentially block the enzyme's function and thereby inhibit viral replication. ecronicon.net

While these in silico results are promising, the broader antiviral activity of the parent compound, β-sitosterol, has been noted against other viruses, such as influenza A, potentially through mechanisms like blocking viral entry. nih.govnih.gov

In Silico Molecular Docking Studies on Viral Proteases (e.g., SARS-CoV-2 Main Protease)

In silico molecular docking studies have been employed to investigate the inhibitory potential of this compound against key viral enzymes, particularly the main protease (Mpro or 3CLpro) of SARS-CoV-2. science.govresearchgate.net This protease is essential for the virus's life cycle, as it cleaves viral polyproteins into functional non-structural proteins required for viral replication. science.govresearchgate.net Consequently, Mpro is a significant target for antiviral drug development. researchgate.netscispace.com

Using the crystal structure of SARS-CoV-2 Mpro, frequently from the Protein Data Bank (PDB ID: 6LU7), researchers have calculated the binding affinity of this compound to the enzyme's active site. researchgate.netresearchgate.net These computational studies predict the strength and nature of the interaction between the compound (ligand) and the protease (receptor). science.gov

Multiple studies have reported favorable binding energies for this compound with the SARS-CoV-2 main protease. One study using Autodock Vina calculated a binding energy of -7.8 kcal/mol. science.govresearchgate.net Another independent molecular docking analysis reported a high binding affinity for β-sitosteryl ferulate to the Mpro, indicating its potential to inhibit viral replication by blocking this key enzyme. researchgate.net These findings suggest that this compound can fit into the active site of the protease, potentially disrupting its function.

Table 1: Molecular Docking Results of this compound with SARS-CoV-2 Main Protease (Mpro)

CompoundTarget ProteinPDB IDDocking SoftwarePredicted Binding Energy (kcal/mol)Reference
This compoundSARS-CoV-2 Mpro6LU7Autodock Vina-7.8 science.govresearchgate.net
This compoundSARS-CoV-2 Mpro6LU7Not SpecifiedHigh Binding Affinity researchgate.net

Mechanistic Hypotheses for Antiviral Activity

Based on the in silico evidence, the primary mechanistic hypothesis for the antiviral activity of this compound is its ability to act as an inhibitor of essential viral proteases. By binding to the active site of an enzyme like the SARS-CoV-2 main protease, the compound is thought to physically obstruct the substrate from accessing the catalytic residues (e.g., Cys145 and His41 in Mpro). researchgate.net This inhibition would halt the proteolytic processing of viral polyproteins, thereby preventing the formation of a functional replication complex and ultimately blocking viral propagation. researchgate.netresearchgate.net

Additionally, the antiviral activities of the parent compound, β-sitosterol, against other viruses such as influenza A, have been attributed to mechanisms like blocking viral entry by interfering with hemagglutinin protein, inhibiting viral release by targeting neuraminidase activity, and disrupting the M2 proton channel. science.gov While not directly demonstrated for this compound, it is plausible that the compound could share or exhibit similar multimodal antiviral actions, targeting different stages of the viral life cycle.

Other Mechanistic Biological Insights

Anti-Proliferative Effects in Specific Cancer Cell Lines

This compound has been identified as a component in plant extracts exhibiting cytotoxic and anti-proliferative activities against various cancer cell lines. Research on extracts from rice bran and other plants has pointed to the potential of its constituents, including this compound, in cancer chemoprevention. scispace.com

Specific findings include:

MCF-7 (Human Breast Adenocarcinoma): An extract of Psychotria montana containing this compound was found to inhibit the proliferation of MCF7 cells, induce apoptosis, and cause cell cycle arrest at the G0/G1 phase. researchgate.net

HeLa (Human Cervical Carcinoma) and NCI-H460 (Human Lung Cancer): Rice bran extracts containing this compound as a key component of their γ-oryzanol fraction demonstrated significant cytotoxic activity against HeLa and NCI-H460 cell lines. scispace.com

HT-29 (Human Colon Adenocarcinoma): In the HT-29 human colon cancer cell line, β-sitosteryl ferulate has been shown to reduce levels of intracellular reactive oxygen species (ROS). researchgate.net As oxidative stress is implicated in cancer progression, this antioxidant activity may contribute to an anti-proliferative environment.

Table 2: Observed Anti-Proliferative and Related Effects of this compound-Containing Extracts on Cancer Cell Lines

Cancer Cell LineCancer TypeObserved EffectReference
MCF-7Breast AdenocarcinomaInhibition of proliferation, induction of apoptosis, cell cycle arrest researchgate.net
HeLaCervical CarcinomaCytotoxic activity scispace.com
NCI-H460Lung CancerCytotoxic activity scispace.com
HT-29Colon AdenocarcinomaSuppression of intracellular Reactive Oxygen Species (ROS) researchgate.net

Modulation of Cellular Signaling Cascades (e.g., MAPK/ERK/JNK)

Direct evidence specifically linking this compound to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, is not extensively documented in the reviewed literature. These pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. researchgate.net

However, the biological activities of its constituent parts suggest potential interactions. Ferulic acid, which forms the ester with β-sitosterol, has been shown to provide neuroprotective effects by attenuating the down-regulation of the MEK/ERK signaling pathway in cerebral ischemic injury models. science.gov This suggests that the ferulate moiety of the compound has the potential to interact with this cascade. The MAPK pathways are known targets for phytochemicals in exerting anti-inflammatory and anti-cancer effects. researchgate.net While plausible, the hypothesis that this compound directly modulates MAPK/ERK/JNK signaling requires further specific investigation.

Upregulation of Adiponectin Levels via Indirect PPARγ Activation

This compound, as a principal component of γ-oryzanol found in rice bran, is implicated in metabolic regulation, including the modulation of adiponectin levels. researchgate.netshobhituniversity.ac.in Adiponectin is an adipokine with significant anti-inflammatory and insulin-sensitizing properties. researchgate.net

Studies on γ-oryzanol and related rice bran extracts have shown that their administration can improve the production and secretion of adiponectin from adipose tissue. researchgate.netshobhituniversity.ac.in The proposed mechanism involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are key transcriptional factors in adipocyte differentiation and function. science.gov Specifically, research suggests a link to Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a central regulator of adipogenesis. science.gov Extracts containing this compound have been noted to restore PPARγ levels in diet-induced obese mice. science.gov The activation of PPARγ enhances the expression of adipogenic marker genes, including adiponectin. Therefore, it is hypothesized that this compound contributes to the upregulation of adiponectin by indirectly participating in the activation of the PPARγ signaling pathway within adipocytes.

Structure Activity Relationship Studies of Beta Sitosteryl Ferulate and Analogs

Impact of the Ferulic Acid Moiety on Bioactivity

The ferulic acid portion of the molecule is widely considered the primary source of its potent antioxidant activity. acs.orgnih.gov This bioactivity is attributed to the specific arrangement of functional groups on its phenolic ring. The hydrogen-donating ability of the phenolic hydroxyl group is central to its capacity to scavenge free radicals. acs.org Studies have demonstrated that the radical scavenging activity of steryl ferulates is similar to that of non-esterified ferulic acid, indicating that this moiety is responsible for the antioxidant properties. acs.orgnih.gov

Role of the Sterol Backbone in Biological Function

The sterol moiety renders beta-sitosteryl ferulate highly lipophilic, allowing it to readily associate with and incorporate into lipid-rich environments like cell membranes and lipoproteins. nih.gov This localization can be advantageous, positioning the antioxidant ferulate moiety to protect membrane lipids from peroxidation. While the sterol structure itself does not appear to directly affect the intrinsic radical scavenging activity of the ferulate group, it is crucial for the molecule's function in lipid-based systems. acs.org

Comparative Analysis with Other Steryl Ferulates and Precursors (e.g., Beta-Sitosterol (B1209924), Ferulic Acid)

The bioactivity of this compound is best understood when compared with its precursors—beta-sitosterol and ferulic acid—and with other related steryl ferulates.

Ferulic Acid: As a precursor, ferulic acid often exhibits higher radical scavenging activity in aqueous or homogenous systems compared to its steryl esters. acs.orgmdpi.com For instance, in one study, ferulic acid was a slightly more active scavenger of DPPH radicals than sitosteryl ferulate. acs.org However, the esterification to a sterol can enhance its efficacy in more complex systems. Steryl ferulates can be more effective inhibitors of oxidation in lipid emulsions and at high temperatures, as the bulky sterol anchor improves retention and function within the lipid phase. mdpi.com

Beta-Sitosterol: The parent sterol has well-documented anti-inflammatory and antioxidant activities, separate from those of ferulic acid. ijtonline.comnih.gov Beta-sitosterol can modulate the immune response and protect cells from oxidative stress. ijtonline.com While it does not possess the radical-scavenging phenolic structure of ferulic acid, its ability to influence membrane properties and inflammatory pathways contributes to the biological profile of the esterified compound.

Other Steryl Ferulates: this compound is a major component of γ-oryzanol, a mixture of steryl ferulates extracted from rice bran oil. nih.govnih.gov Studies on individual components of γ-oryzanol, such as cycloartenyl ferulate and campesteryl ferulate, show that they all possess significant antioxidant activity, though with subtle differences. researchgate.netlsu.edu For example, in one study evaluating the scavenging of DPPH radicals at a low concentration (1.67 μM), ferulates of smaller molecules showed the highest efficiency. acs.org However, at higher concentrations, the differences between various steryl ferulates became less notable. acs.org This indicates that while the specific sterol structure can subtly influence bioactivity, the primary function is conserved across the class, which is largely dictated by the ferulic acid moiety. acs.org

CompoundAssay TypeObserved Activity/FindingReference
Ferulic AcidDPPH Radical ScavengingSlightly more active than its sterol esters in some tests. acs.orgmdpi.com
This compoundDPPH Radical ScavengingActivity is primarily due to the ferulic acid moiety. acs.orgnih.gov
This compoundLipid Peroxidation InhibitionMore effective than free ferulic acid in some lipid systems (e.g., emulsions). mdpi.com
Beta-SitosterolAnti-inflammatory AssaysExhibits notable anti-inflammatory properties by modulating immune mediators. ijtonline.comnih.govrsc.org
Cycloartenyl Ferulate (from γ-oryzanol)Antioxidant ActivityDemonstrated significant antioxidant activity in linoleic acid models. lsu.edu
Campesteryl Ferulate (from γ-oryzanol)Antioxidant ActivityDemonstrated significant antioxidant activity in linoleic acid models. lsu.edu

Effects of Stereochemistry and Linkage on Activity Profiles

The specific stereochemistry of the sterol backbone and the nature of the ester linkage are critical determinants of the molecule's three-dimensional structure and, consequently, its biological activity.

Ester Linkage: The ester bond connecting ferulic acid and beta-sitosterol is fundamental to the compound's dual nature. This linkage transforms the hydrophilic carboxylic acid group of ferulic acid into a much more lipophilic ester. This change is crucial for the molecule's ability to function within lipid environments. The ester bond makes the compound more stable at higher temperatures compared to free ferulic acid, which is an advantage in protecting oils from oxidation during processes like frying. mdpi.com Saponification, which hydrolyzes this ester bond, results in the loss of the intact steryl ferulate structure and its associated properties. acs.org

Analytical Methodologies and Applications for Beta Sitosteryl Ferulate

Development and Validation of Quantitative Analytical Methods

The accurate quantification of beta-sitosteryl ferulate in various matrices, such as rice bran oil, dietary supplements, and research samples, necessitates the development and validation of robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two predominant techniques employed for this purpose, each with specific applications and methodological considerations.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of phytosteryl ferulates due to its ability to separate these high molecular weight, thermally labile compounds without the need for derivatization.

Development of HPLC methods for this compound often involves a reverse-phase approach, utilizing a C18 column. researchgate.netrasayanjournal.co.in The mobile phase typically consists of a mixture of organic solvents like methanol and acetonitrile, sometimes with the addition of water. researchgate.netrasayanjournal.co.in Isocratic elution, where the mobile phase composition remains constant, is common for simplifying the analysis. rasayanjournal.co.in Detection is frequently carried out using a UV detector, with the wavelength set to maximize the absorbance of the ferulate moiety, often around 202 nm or 237 nm. researchgate.netrasayanjournal.co.in

Method validation is a critical step to ensure the reliability of the analytical data. Validation parameters are established in accordance with guidelines such as those from the International Conference on Harmonisation (ICH). Key validation parameters for HPLC methods include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by creating a calibration curve from a series of standard solutions and determining the correlation coefficient (R²), which should ideally be close to 0.999. rasayanjournal.co.in

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for repeatability (intra-day) and intermediate precision (inter-day). researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the standard is spiked into a sample matrix. Acceptable recovery percentages typically range from 80-115%. rasayanjournal.co.in

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. rasayanjournal.co.in

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rasayanjournal.co.in

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Table 1: Example of HPLC Method Parameters and Validation Data for a Related Compound (beta-Sitosterol)

Parameter Details
Column C18 (150 x 4.6 mm) rasayanjournal.co.in
Mobile Phase Methanol:Acetonitrile (90:10 v/v) rasayanjournal.co.in
Flow Rate 1.5 mL/min rasayanjournal.co.in
Detection UV at 202 nm rasayanjournal.co.in
Linearity Range 15-90 µg/mL rasayanjournal.co.in
Correlation Coefficient (R²) >0.999 rasayanjournal.co.in
LOD 2.92 µg/mL rasayanjournal.co.in
LOQ 8.84 µg/mL rasayanjournal.co.in
Accuracy (% Recovery) 91.61-99.60% rasayanjournal.co.in

Gas Chromatography (GC) Applications

Gas Chromatography is another powerful technique for the analysis of phytosterols (B1254722) and their derivatives. aocs.org However, due to the low volatility and thermal instability of this compound, direct analysis is not feasible. Instead, GC analysis typically involves a hydrolysis step (saponification) to cleave the ester bond, liberating free beta-sitosterol (B1209924) and ferulic acid. nih.gov The resulting free sterols are then derivatized to increase their volatility and thermal stability. nih.gov A common derivatization procedure is silylation, which converts the hydroxyl group of the sterol into a trimethylsilyl (TMS) ether. nih.gov

The derivatized sample is then injected into the GC, which is often equipped with a capillary column (e.g., 5% phenyl-methyl silicone) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. aocs.orgnih.gov GC-MS is particularly useful as it provides both quantitative data and structural information, aiding in the positive identification of the compound based on its mass spectrum. nih.govwinona.edu

Validation of GC methods follows similar principles to HPLC, ensuring linearity, precision, accuracy, and sensitivity. nih.gov The quantification of beta-sitosterol can then be used to infer the original concentration of this compound in the sample, assuming a 1:1 molar ratio.

Table 2: Typical GC-MS Operating Conditions for Phytosterol Analysis (Post-Hydrolysis and Derivatization)

Parameter Details
Derivatization Trimethylsilyl (TMS) ethers nih.gov
Column Capillary, cross-linked 5% phenyl-methyl silicone nih.gov
Carrier Gas Helium or Hydrogen nih.govaustinpublishinggroup.com
Injector Temperature 250°C - 300°C aocs.org
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.gov
MS Ionization Electron Ionization (EI) at 70 eV nih.govaustinpublishinggroup.com

Use as an Analytical Standard in Complex Mixtures

This compound is a major component of γ-oryzanol, a complex mixture of ferulic acid esters of sterols and triterpene alcohols found in rice bran oil. researchgate.netnih.gov Due to the compositional complexity of γ-oryzanol, the use of a pure, well-characterized analytical standard is essential for the accurate identification and quantification of its individual constituents.

Commercially available, high-purity this compound serves as a reference material for chromatographic analyses. lgcstandards.comlgcstandards.com In techniques like HPLC, the retention time and UV spectrum of the standard are used to identify the corresponding peak in the chromatogram of a complex mixture like γ-oryzanol. researchgate.net For quantitative analysis, a calibration curve is constructed using known concentrations of the this compound standard. The concentration of the compound in the unknown sample is then determined by comparing its peak area to the calibration curve. This approach allows for the specific quantification of this compound, distinguishing it from other components like campesteryl ferulate and cycloartanyl ferulate that may be present in the mixture. researchgate.net

Stable Isotopic Labeling for Quantitative Analysis and Tracing Studies

Stable Isotope Labeling (SIL) is an advanced analytical strategy that provides high accuracy and reliability in quantitative analysis. nih.gov This technique involves synthesizing an isotopically labeled version of the analyte, which is chemically identical to the natural compound but has a higher mass due to the incorporation of stable isotopes like deuterium (²H) or carbon-13 (¹³C). nih.govnih.gov

For this compound, deuterium-labeled isotopologues have been synthesized for use as internal standards in mass spectrometry-based quantification. researchgate.netnih.gov A study reported the synthesis of 3-O-(3-OC²H₃-feruloyl)-β-sitosterol (d₃) and 3-O-(3-OC²H₃-8-²H-feruloyl)-β-sitosterol (d₄). nih.gov

In a typical workflow, a known amount of the labeled this compound is added to a sample before extraction and analysis. The labeled and unlabeled compounds co-elute during chromatography, but they are distinguished by the mass spectrometer due to their mass difference. The ratio of the signal intensity of the unlabeled analyte to that of the labeled internal standard is used for quantification. This method, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements. nih.gov These labeled compounds are invaluable tools for identifying and quantifying this compound in different varieties of rice bran and for conducting tracing studies to understand its metabolism. nih.govunimi.it

Methodologies for Assessing Purity and Identity in Research Samples

Ensuring the purity and confirming the identity of this compound in research samples are paramount for the validity of scientific findings. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Purity Assessment: The purity of a this compound sample is often initially assessed using a primary analytical technique like HPLC or GC. acs.orgneptjournal.com A pure sample should ideally yield a single, sharp, and symmetrical peak in the chromatogram. The peak area percentage can provide a quantitative estimation of purity. High-Performance Thin-Layer Chromatography (HPTLC) can also be used as a rapid screening method to detect the presence of impurities. neptjournal.comlongdom.org

Identity Confirmation: While chromatographic retention time provides an indication of identity, it is not definitive. Spectroscopic methods are required for unambiguous confirmation of the chemical structure.

Mass Spectrometry (MS): When coupled with HPLC or GC, MS provides the molecular weight of the compound and its fragmentation pattern. acs.orgnih.gov This information serves as a molecular fingerprint that can be compared with data from a known standard or literature to confirm the identity. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule. acs.org By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms in the this compound molecule can be confirmed. acs.orgresearchgate.net

By combining these methodologies, researchers can confidently establish the purity and verify the identity of this compound, ensuring the integrity of their experimental results.

Future Research Directions for Beta Sitosteryl Ferulate

Elucidation of Novel Biological Activities and Associated Mechanisms

While the antioxidant capacity of beta-sitosteryl ferulate is recognized, future research must broaden the horizon to uncover novel bioactivities. This involves moving beyond general antioxidant assays to investigate specific therapeutic areas, largely inspired by the known effects of its parent compounds, β-sitosterol and ferulic acid.

Key areas for investigation include:

Anti-inflammatory and Immunomodulatory Effects: β-sitosterol has demonstrated anti-inflammatory properties. Future studies should explore if this compound can modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes or nuclear factor-kappa B (NF-κB) signaling.

Cardioprotective and Hypolipidemic Roles: Given that β-sitosterol is known for its cholesterol-lowering effects, a primary research goal is to determine if this compound possesses enhanced or complementary hypolipidemic activity. Mechanistic studies could probe its influence on cholesterol absorption in the intestine and lipid metabolism in the liver.

Neuroprotective Potential: Ferulic acid has been studied for its neuroprotective capabilities. Research should be directed toward evaluating this compound in models of neurodegenerative diseases like Alzheimer's, investigating its ability to mitigate oxidative stress, reduce neuroinflammation, and potentially inhibit beta-amyloid plaque formation. nih.gov

Anti-cancer Activity: Both parent molecules have shown promise in oncology research. Investigating the effects of this compound on various cancer cell lines, focusing on apoptosis, cell cycle arrest, and anti-angiogenic mechanisms, represents a critical research avenue.

Proposed Biological ActivityPotential Mechanism of Action to InvestigateRationale Based on Parent Compounds
Anti-inflammatoryInhibition of COX/LOX enzymes, modulation of NF-κB signalingβ-sitosterol exhibits known anti-inflammatory effects.
CardioprotectiveInhibition of intestinal cholesterol absorption, regulation of hepatic lipid metabolismβ-sitosterol is a well-known cholesterol-lowering agent.
NeuroprotectiveReduction of oxidative stress in neural cells, anti-neuroinflammatory action, inhibition of β-amyloid aggregationFerulic acid has demonstrated neuroprotective properties.
Anti-cancerInduction of apoptosis, cell cycle arrest, inhibition of metastasis and angiogenesisBoth β-sitosterol and ferulic acid have shown anti-proliferative effects in various cancer models.

Advanced Structural-Functional Investigations

Understanding the relationship between the molecular structure of this compound and its biological function is paramount for optimizing its potential. Future research should employ advanced analytical and synthetic strategies to dissect these structure-activity relationships (SAR).

A pivotal step in this direction is the use of isotopically labeled versions of the molecule. The synthesis of deuterium-labeled this compound has been reported, creating a powerful tool for detailed metabolic studies. nih.gov These labeled compounds will enable precise tracking of the molecule's absorption, distribution, metabolism, and excretion (ADME) in vivo, answering critical questions about its bioavailability and the metabolic fate of the ester linkage.

Furthermore, synthetic chemistry can be leveraged to create a library of this compound analogs. By systematically modifying either the sterol backbone or the ferulic acid moiety, researchers can identify which structural features are essential for specific biological activities. For instance, altering the length or composition of the sterol side chain or changing the substitution pattern on the ferulic acid aromatic ring could lead to derivatives with enhanced potency or selectivity for a particular biological target. mdpi.com

Biotechnological Production and Sustainable Sourcing

Currently, this compound is primarily sourced as part of the γ-oryzanol complex from rice bran oil, a byproduct of rice milling. researchgate.net While this represents a sustainable use of an agro-industrial waste stream, future efforts should focus on developing more controlled and efficient production methods. google.comalliedmarketresearch.comunibo.it

Biotechnological synthesis offers a promising green alternative to purely chemical methods. cirad.fr Research into lipase-catalyzed esterification, which uses enzymes to join β-sitosterol and ferulic acid, is a key area of interest. cirad.frscilit.comresearchgate.netatlantis-press.com Optimizing this enzymatic process could lead to higher yields, greater purity, and milder reaction conditions, avoiding the use of harsh chemical catalysts. cirad.frscilit.com Studies have already explored the synthesis of other phytosterol esters using lipases, providing a solid foundation for this approach. nih.gov

On the sourcing side, metabolic engineering presents a frontier for the sustainable production of the precursor molecules. Scientists are engineering microorganisms like Saccharomyces cerevisiae (baker's yeast) and plants such as soybean to overproduce phytosterols (B1254722), including β-sitosterol. acs.orgnih.govbiorxiv.orgnih.govacs.org By enhancing the biosynthetic pathways within these organisms, it may become feasible to create dedicated, high-yield sources of β-sitosterol, decoupling its supply from the fluctuations of the vegetable oil industry. acs.orgnih.gov

Production/Sourcing AspectFuture Research DirectionPotential Advantage
SynthesisOptimization of lipase-catalyzed enzymatic synthesis of this compound. cirad.frscilit.comGreener process, higher purity, milder reaction conditions, fewer by-products. cirad.fr
Sustainable Sourcing (β-sitosterol)Metabolic engineering of yeast or oilseed crops to increase β-sitosterol content. acs.orgnih.govbiorxiv.orgHigh-yield, consistent, and dedicated supply chain.
Sustainable Sourcing (Ferulic Acid)Developing efficient extraction from diverse agro-industrial by-products (e.g., wheat bran, corn fiber). alliedmarketresearch.comnih.govValorization of multiple waste streams, diversified sourcing.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To move beyond identifying what this compound does to understanding how it does it at a systemic level, the integration of "omics" technologies is essential. These high-throughput approaches can provide a holistic view of the molecular changes induced by the compound within a biological system.

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can identify which genes are switched on or off in response to this compound treatment. This could reveal entire signaling pathways that are modulated by the compound.

Proteomics: This approach examines the full complement of proteins in a cell or tissue. Proteomics can identify the specific protein targets that this compound binds to or whose expression levels it alters, providing direct insight into its mechanism of action.

Metabolomics: By studying the metabolome, researchers can map the changes in small-molecule metabolites that occur following exposure to this compound. This can illuminate its effects on metabolic pathways, such as lipid metabolism or cellular energy production.

By combining these omics datasets, future research can construct comprehensive network models of the compound's biological effects, offering a much deeper and more integrated understanding than traditional single-target approaches.

Computational Chemistry and In Silico Modeling for Predictive Research

Computational chemistry and in silico modeling are powerful tools that can accelerate research by predicting the behavior of molecules and guiding experimental design. For this compound, these methods can be applied in several ways:

Molecular Docking: This technique can be used to predict how this compound might bind to the active site of various target proteins, such as enzymes involved in inflammation (e.g., COX-2) or signaling proteins in cancer pathways. These predictions can help prioritize which biological activities to investigate in the lab.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its interaction with a target protein over time, providing deeper insights into the stability and nature of the binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing computational models based on a library of synthesized analogs (as described in section 9.2), researchers can predict the biological activity of new, yet-to-be-synthesized derivatives. This predictive capability can significantly streamline the process of designing more potent and selective compounds.

These in silico approaches can reduce the time and cost of research and development by focusing laboratory efforts on the most promising avenues, thereby accelerating the discovery of new applications for this compound and its derivatives.

Q & A

Q. What analytical methods are recommended for quantifying β-sitosteryl ferulate in complex matrices like plant extracts or food systems?

High-performance liquid chromatography (HPLC) is the gold standard for quantifying β-SF due to its sensitivity and specificity, especially in lipid-rich matrices like rice bran oil. For instance, HPLC analysis of rice bran oil identified β-SF as a major component (23–51% of total steryl ferulates), with superior accuracy compared to spectrophotometric methods . When designing experiments, ensure calibration with certified reference standards and validate recovery rates in spiked samples to address matrix effects.

Q. What are the primary bioactivities of β-sitosteryl ferulate, and how are these typically assessed in vitro?

β-SF exhibits antioxidant, anti-inflammatory, and anti-neoplastic properties. Antioxidant activity is commonly evaluated via radical scavenging assays (e.g., DPPH, ABTS) or lipid peroxidation models. For example, β-SF demonstrated 10-fold higher antioxidant capacity than α-tocopherol in rice bran oil systems . Anti-inflammatory effects are often tested in macrophage models (e.g., LPS-induced TNF-α suppression), while cytotoxicity assays (e.g., MTT on cancer cell lines) assess anti-neoplastic potential .

Q. How can researchers ensure reproducibility in synthesizing or isolating β-sitosteryl ferulate?

Use standardized protocols for extraction (e.g., solvent partitioning with hexane:ethanol) and purification (e.g., silica gel chromatography). Document critical parameters such as temperature, solvent polarity, and column retention times. For natural sources like rice bran, pre-define varietal differences and storage conditions, as these influence phytochemical profiles .

Advanced Research Questions

Q. What experimental models are suitable for studying β-sitosteryl ferulate’s antioxidant efficacy in multiphase systems (e.g., emulsions)?

Fish oil-enriched milk emulsions (Figure 6–9, ) are robust models for evaluating β-SF’s phase-specific antioxidant behavior. Key steps include:

  • Partitioning analysis : Measure β-SF distribution across oil, aqueous, and precipitate phases using LC-MS.
  • Oxidative markers : Track lipid oxidation products (e.g., 1-penten-3-one, 2,4-heptadienal) and α-tocopherol degradation over time (Figure 3–5, ).
  • Interfacial activity : Compare β-SF with short-chain ferulates (e.g., methyl ferulate) to assess how alkyl chain length affects localization and efficacy .

Q. How can contradictions in β-sitosteryl ferulate’s bioactivity data be resolved (e.g., conflicting antioxidant potency reports)?

Contradictions often arise from methodological variability. To address this:

  • Standardize assay conditions : Control pH, temperature, and oxygen levels in lipid peroxidation assays.
  • Use comparative controls : Include structurally similar compounds (e.g., campesteryl ferulate) to benchmark β-SF’s activity .
  • Mechanistic studies : Employ molecular docking or fluorescence quenching to clarify interactions with oxidative targets (e.g., lipid radicals, metal ions) .

Q. What frameworks (e.g., PICOT, FINER) are appropriate for designing hypothesis-driven studies on β-sitosteryl ferulate?

The PICOT framework ensures comprehensive study design:

  • Population : Target system (e.g., in vitro cancer cells, animal models).
  • Intervention : β-SF dosage, delivery method (e.g., nanoencapsulation).
  • Comparison : Positive controls (e.g., ascorbic acid) and negative controls.
  • Outcome : Quantifiable endpoints (e.g., IC50, gene expression).
  • Time : Exposure duration (e.g., acute vs. chronic) . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help evaluate practicality, such as sourcing ethically approved β-SF standards .

Q. How does β-sitosteryl ferulate’s hydrophobicity influence its stability and bioactivity in different experimental systems?

β-SF’s long alkyl chain enhances lipid-phase partitioning (Figure 8–9, ), improving stability in oil-rich matrices but reducing aqueous solubility. To mitigate this:

  • Formulation strategies : Use emulsifiers (e.g., Tween 80) or cyclodextrins to enhance dispersibility.
  • Accelerated stability testing : Monitor degradation under UV light or elevated temperatures via HPLC .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships in β-sitosteryl ferulate studies?

  • Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Replicates : Use ≥3 biological replicates to account for variability (Figure 3–5, ).
  • Multivariate analysis : Apply PCA or ANOVA to identify confounding factors (e.g., matrix effects) .

Q. How should researchers document β-sitosteryl ferulate’s interactions with other phytochemicals (e.g., synergistic effects)?

  • Isobolographic analysis : Quantify synergy/antagonism with compounds like γ-oryzanol .
  • Partitioning assays : Use phase-specific extraction to map co-localization (e.g., oil vs. aqueous phases) .
  • Molecular dynamics : Simulate binding affinities with proteins (e.g., tannases) to predict functional interactions .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.